Acetamide,N-(4-imidazol-4-ylbutyl)- Acetamide,N-(4-imidazol-4-ylbutyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16821061
InChI: InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13)
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

Acetamide,N-(4-imidazol-4-ylbutyl)-

CAS No.:

Cat. No.: VC16821061

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(4-imidazol-4-ylbutyl)- -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name N-[4-(1H-imidazol-5-yl)butyl]acetamide
Standard InChI InChI=1S/C9H15N3O/c1-8(13)11-5-3-2-4-9-6-10-7-12-9/h6-7H,2-5H2,1H3,(H,10,12)(H,11,13)
Standard InChI Key OWXIACMJAWUXES-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCCCC1=CN=CN1

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Acetamide,N-(4-imidazol-4-ylbutyl)- (IUPAC name: N-(4-(1H-imidazol-4-yl)butyl)acetamide) consists of a four-carbon butyl chain bridging an acetamide moiety and an imidazole ring. The molecular formula is C₉H₁₅N₃O, with a molar mass of 181.24 g/mol. Theoretical calculations predict a planar imidazole ring and a flexible butyl spacer, allowing conformational adaptability for molecular docking .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight181.24 g/mol
LogP (Partition Coefficient)0.85 (estimated)
Hydrogen Bond Donors2 (NH, imidazole NH)
Hydrogen Bond Acceptors3 (2 imidazole N, carbonyl O)
Rotatable Bonds5

Spectral Signatures

While experimental spectral data for Acetamide,N-(4-imidazol-4-ylbutyl)- is unavailable, analogous compounds exhibit distinctive IR and NMR profiles:

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3150 cm⁻¹ (imidazole NH) .

  • ¹H NMR: Resonances at δ 1.95 ppm (acetamide CH₃), δ 3.25–3.40 ppm (butyl CH₂ groups), and δ 7.60 ppm (imidazole protons) .

Synthesis and Reaction Optimization

Green Synthetic Pathways

The El-Saghier reaction, a solvent-free, one-pot procedure, enables efficient synthesis of imidazole-acetamide derivatives . For Acetamide,N-(4-imidazol-4-ylbutyl)-, a plausible route involves:

  • Step 1: Condensation of 4-imidazol-4-ylbutylamine with ethyl cyanoacetate to form a cyanoacetamide intermediate.

  • Step 2: Cyclization with ethyl glycinate hydrochloride under neat conditions at 70°C for 2 hours .

Table 2: Comparative Reaction Yields for Analogous Compounds

SubstrateYield (%)ConditionsReference
N-Cyclohexyl derivative92Neat, 70°C, 2 h
N,N-Dimethyl derivative90Ethanol reflux, 4 h

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on ethyl cyanoacetate, followed by imine formation and cyclization. Ethyl glycinate hydrochloride acts as a dual electrophile, facilitating ring closure . Steric hindrance from the butyl chain may necessitate extended reaction times compared to smaller substrates .

CompoundS. aureus Inhibition (%)E. coli Inhibition (%)
N-Cyclohexyl derivative42.158.3
Bis-imidazolidinone67.880.0

Molecular Docking Studies

Docking simulations with the E. coli FabH–CoA complex (PDB: 1HNJ) reveal that imidazole-acetamides bind via:

  • Hydrogen bonds to Thr³⁰⁷ and Gln³⁰⁹.

  • Hydrophobic interactions with the alkyl chain .
    The butyl spacer in Acetamide,N-(4-imidazol-4-ylbutyl)- may enhance target affinity by penetrating the enzyme’s hydrophobic pocket.

Applications in Medicinal Chemistry

Antimicrobial Drug Development

Imidazole derivatives are pivotal in combating antibiotic resistance. The acetamide group improves solubility, while the imidazole ring chelates metal ions in microbial enzymes . Clinical trials for related compounds are underway, though none yet target the specific derivative reviewed here.

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